N-[3-(4-methoxyphenyl)propyl]propanamide
Description
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-13(15)14-10-4-5-11-6-8-12(16-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIQWUVBKMVHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Compounds :
Findings :
- Electronic Effects : Fluorine and chlorine substituents increase electronegativity, enhancing dipole interactions but reducing electron-donating capacity compared to methoxy .
- Synthetic Yields : 4-Fluoro derivatives (e.g., 3l) exhibit higher yields (76%) compared to 3-fluoro (49%) and 4-chloro analogs (50%), likely due to steric and electronic effects during synthesis .
- Biological Relevance : Fluorinated analogs are often prioritized in drug design for improved metabolic stability and bioavailability .
Modifications to the Acyl Group
Key Compounds :
Findings :
Heterocyclic and Complex Substituents
Key Compounds :
Findings :
- Biological Activity : Compound 7-7 demonstrates inhibition of cancer cell migration via DNAJA1 and mutant p53 pathways, highlighting the role of heterocycles in targeting protein interactions .
- Steric Impact : The diphenylpropyl group in increases molecular weight (373.49 g/mol) and may hinder binding to shallow enzymatic pockets .
Physicochemical and Spectral Properties
Melting Points and Solubility
Spectral Data
Observations :
- Silica gel chromatography with CH2Cl2-MeOH gradients is standard for propanamide derivatives.
- Fluorinated and methoxy-substituted compounds generally achieve higher yields than chlorinated analogs .
Q & A
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C | Minimizes side reactions |
| Solvent System | DCM/DMF (1:1) | Enhances solubility |
| Catalyst | EDC + DMAP | Maximizes coupling efficiency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
